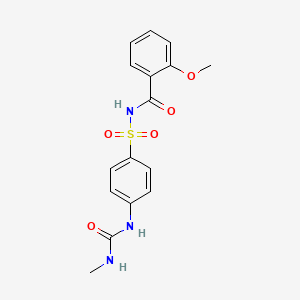

Metcamifen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metcamifen is a sulphonamide safener used primarily in agriculture to protect crops from herbicide damage. It is particularly effective in safeguarding rice and maize from the adverse effects of clodinafop-propargyl, a herbicide commonly used in wheat . This compound enhances the detoxification of herbicides in plants, thereby preventing damage and ensuring healthy crop growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metcamifen involves several steps, starting with the preparation of the core sulphonamide structure. The process typically includes the following steps:

Formation of the Sulphonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulphonamide core.

Functional Group Modifications:

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Metcamifen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce new functional groups to the this compound structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the safening properties of the parent compound. These metabolites are often more water-soluble, facilitating their transport and detoxification within the plant .

Scientific Research Applications

Metcamifen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the detoxification mechanisms in plants.

Biology: Helps in understanding the gene expression changes associated with herbicide detoxification.

Industry: Widely used in agriculture to protect crops from herbicide damage, thereby increasing yield and reducing crop loss

Mechanism of Action

Metcamifen exerts its effects by enhancing the detoxification pathways in plants. It induces the expression of genes involved in the detoxification process, including those encoding for cytochrome P450 monooxygenases and glutathione S-transferases. These enzymes help in breaking down the herbicide molecules into less toxic forms, which are then excreted or sequestered within the plant cells .

Comparison with Similar Compounds

Metcamifen is often compared with other sulphonamide safeners such as cyprosulfamide. While both compounds are effective in protecting crops from herbicide damage, this compound has shown superior efficacy in certain crops like rice. This is attributed to its ability to induce a broader range of detoxification genes and its higher bioavailability in plant tissues .

List of Similar Compounds

Cyprosulfamide: Another sulphonamide safener used in maize.

Benoxacor: A safener used in maize to protect against herbicide damage.

Isoxadifen-ethyl: A safener used in various cereal crops

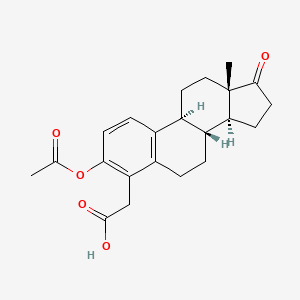

Properties

CAS No. |

129531-12-0 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide |

InChI |

InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21) |

InChI Key |

JCHMGYRXQDASJE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)